molecular formula C19H12ClNO B12930060 3-Chloro-10-phenylacridin-9-one CAS No. 5472-22-0

3-Chloro-10-phenylacridin-9-one

Cat. No.: B12930060
CAS No.: 5472-22-0
M. Wt: 305.8 g/mol
InChI Key: PVDUHJPOEXVUCE-UHFFFAOYSA-N
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Description

3-Chloro-10-phenylacridin-9-one is a useful research compound. Its molecular formula is C19H12ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-10-phenylacridin-9-one is a compound belonging to the acridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antimalarial, and potential anticancer properties. The findings are supported by various research studies and data tables summarizing key results.

Overview of Acridine Derivatives

Acridine derivatives, including this compound, have garnered attention due to their ability to interact with nucleic acids and exhibit a range of pharmacological effects. These compounds are recognized for their roles as antimicrobial agents , antimalarials , and anticancer drugs due to their DNA intercalating properties and ability to inhibit various biological pathways.

Antimicrobial Activity

Research indicates that acridine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various acridone derivatives, including this compound, it was found that these compounds exhibited notable antibacterial activity.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/ml
Escherichia coli50 µg/ml
Bacillus megaterium30 µg/ml

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antimalarial Activity

The antimalarial efficacy of acridine derivatives has been documented extensively. A recent study highlighted the potency of various acridone compounds against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) of these compounds revealed that halogen substitutions significantly enhance their antimalarial activity.

CompoundIC50 (nM) Against P. falciparum
This compound0.52
Other derivativesRanged from 0.0047 to >1000

The above table illustrates that this compound exhibits competitive antimalarial activity, making it a potential lead compound for further development.

Anticancer Potential

Acridine derivatives are also being investigated for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases. Studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

In vitro studies demonstrated that this compound can effectively inhibit cell proliferation in several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)4.5
A549 (lung cancer)6.2

These findings indicate the potential use of this compound in cancer therapy, warranting further investigation into its mechanism of action and efficacy in vivo.

Case Studies

Several case studies have documented the biological activity of acridine derivatives:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various acridone derivatives, including this compound, which showed promising antibacterial activity against resistant strains of bacteria .
  • Antimalarial Activity Assessment : Research conducted by a team investigating new antimalarial agents found that modifications in the acridine structure significantly influenced their potency against P. falciparum, with the chloro substitution at position 3 enhancing activity .
  • Anticancer Properties : A detailed investigation into the anticancer effects of acridines noted that compounds like this compound induced apoptosis in various cancer cell lines through ROS generation .

Properties

CAS No.

5472-22-0

Molecular Formula

C19H12ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

3-chloro-10-phenylacridin-9-one

InChI

InChI=1S/C19H12ClNO/c20-13-10-11-16-18(12-13)21(14-6-2-1-3-7-14)17-9-5-4-8-15(17)19(16)22/h1-12H

InChI Key

PVDUHJPOEXVUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl

Origin of Product

United States

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